molecular formula C17H9ClN2O3 B2989362 6-chloro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one CAS No. 892754-09-5

6-chloro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one

Cat. No.: B2989362
CAS No.: 892754-09-5
M. Wt: 324.72
InChI Key: PCYIGIDTXCFPQZ-UHFFFAOYSA-N
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Description

6-chloro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one ( 892754-09-5) is a synthetic hybrid compound incorporating coumarin and 1,2,4-oxadiazole pharmacophores, designed for advanced pharmacological screening and drug discovery research. This compound is of significant interest in oncology research, as both coumarin and oxadiazole scaffolds are known to exhibit potent cytotoxic and antiproliferative activities against a diverse panel of human cancer cell lines . The strategic fusion of these moieties aims to create a novel chemical entity capable of selectively targeting key biological pathways involved in cancer proliferation. Researchers can leverage this compound to investigate mechanisms such as enzyme inhibition, including potential interactions with thymidylate synthase, topoisomerase II, and telomerase, which are common targets for 1,3,4-oxadiazole-based analogs . The structural features of this molecule, particularly the chloro substituent on the coumarin ring and the phenyl group on the oxadiazole, are critical for its bioactivity and binding affinity, making it a valuable tool for establishing structure-activity relationships (SAR) . With a molecular formula of C17H9ClN2O3 and a molecular weight of 324.72 g/mol , it is supplied to the research community as a high-purity material to ensure reliable and reproducible experimental results. This product is intended for Research Use Only and is not approved for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

6-chloro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9ClN2O3/c18-12-6-7-14-11(8-12)9-13(17(21)22-14)16-19-15(20-23-16)10-4-2-1-3-5-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCYIGIDTXCFPQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=CC(=C4)Cl)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the 1,2,4-oxadiazole ring: This step involves the reaction of a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions to form the 1,2,4-oxadiazole ring.

    Coupling with chromen-2-one: The 1,2,4-oxadiazole intermediate is then coupled with a chromen-2-one derivative in the presence of a suitable catalyst and under controlled reaction conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one can undergo various types of chemical reactions, including:

    Substitution reactions: The chloro group at the 6th position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and reduction reactions: The chromen-2-one core can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Cyclization reactions: The compound can undergo cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar solvents and elevated temperatures.

    Oxidation reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: For its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: As a lead compound for the development of new therapeutic agents targeting specific diseases.

    Industry: In the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 6-chloro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one depends on its specific biological activity. For example, if the compound exhibits anticancer activity, it may interact with specific molecular targets such as enzymes or receptors involved in cell proliferation and apoptosis. The exact pathways and molecular targets can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Structural Comparison of Key Analogs
Compound Name Substituents (Position) Heterocycle Type Molecular Formula Key Bioactivity Reference
Target Compound Cl (6), 3-phenyl-1,2,4-oxadiazole (3) 1,2,4-Oxadiazole C₁₇H₁₀ClN₂O₃ Anticancer (inference)
ST-1353 (271) Diethylamino (7), 3-phenyl-1,2,4-oxadiazole (3) 1,2,4-Oxadiazole C₂₁H₂₀N₃O₃ S1P1 receptor labeling
5d (Coumarin-thiazole) Cl (4-phenyl), thiazole (3) Thiazole C₂₄H₁₅ClN₂O₂S Not specified
6f (Benzoxazole-triazole) Cl (3-phenyl), benzoxazole, triazole Benzoxazole, Triazole C₂₂H₁₅ClN₄OS Not specified
3-(3-Chloro-1,2-oxazol-5-yl)-propanamide Cl (oxazole), propanamide 1,2-Oxazole C₂₁H₁₄Cl₂N₂O₄ Not specified
6-Bromo analog Br (6), 3-phenyl-1,2,4-oxadiazole (3) 1,2,4-Oxadiazole C₁₇H₁₀BrN₂O₃ Not specified
Key Observations:

Heterocycle Impact :

  • The 1,2,4-oxadiazole (target compound, ST-1353) offers superior metabolic stability compared to 1,2-oxazole () or thiazole () due to its resistance to enzymatic degradation .
  • Thiazole-containing analogs (e.g., 5d) may exhibit different electronic properties due to sulfur's polarizability .

Substituent Effects: Chloro vs. Positional Variations: The chloro group at position 6 (target) versus position 4 in 5d () may influence π-stacking interactions with biological targets.

Spectral and Physicochemical Properties

Table 2: Spectral Data Comparison
Compound IR (C=O, C=N) ¹H-NMR (δ, ppm) Melting Point (°C) Yield (%)
Target Compound ~1719 (C=O), ~1597 (C=N) (inferred) Not reported Not reported Not reported
5d () 1719 (C=O), 1597 (C=N) δ 3.98 (thiazole H), 6.56 (coumarin H) 123–125 71
6f () 1649 (C=N), 1275 (C=S) δ 9.77 (triazole NH), 2.53 (CH₃) Not reported Not reported
  • The target compound’s IR spectrum is inferred to align with 5d (), showing characteristic C=O (coumarin) and C=N (oxadiazole) stretches.
  • The absence of a C=S peak (1275 cm⁻¹ in 6f) distinguishes the target compound from sulfur-containing analogs .
Anticancer Activity:
  • Derivative 5h (): A structurally related compound with a 3-phenyl-1,2,4-oxadiazole moiety demonstrates potent activity against ovarian (OVCAR-3) and breast (MDA-MB-468) cancer cells (98.79% growth inhibition). This highlights the critical role of the oxadiazole ring in cytotoxicity .
  • The chloro group may enhance DNA intercalation or topoisomerase inhibition.

Biological Activity

6-Chloro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article reviews the biological activity of this compound, focusing on its anticancer properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound is characterized by the following structural formula:

C22H13ClN6O3S\text{C}_{22}\text{H}_{13}\text{ClN}_6\text{O}_3\text{S}

This structure features a chromenone core substituted with a 1,2,4-oxadiazole moiety, which is known for enhancing biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit promising anticancer properties. Notably:

  • Cytotoxicity : The compound has shown significant cytotoxic effects against various cancer cell lines:
    • OVCAR-3 (Ovarian Cancer) : Inhibitory growth rate of 98.79%.
    • MDA-MB-468 (Breast Cancer) : High selectivity and potency.
    • DU-145 (Prostate Cancer) : Notable growth inhibition at 98.79%.
    • SW-620 (Colon Cancer) : Inhibition growth percentage of 50.98%.
    • TK-10 (Renal Cancer) : Inhibition growth percentage of 52.33% .

Structure-Activity Relationship (SAR)

The biological activity of the compound is significantly influenced by its structural components. Key findings include:

  • Substituent Effects : The presence of a phenyl group at position 3 enhances anticancer activity. Conversely, substituents like indazole or indole groups at this position can reduce efficacy .
Substituent TypeActivity Level
PhenylHigh
IndazoleModerate
IndoleLow

Case Studies

Several studies have investigated the biological activity of related compounds with similar structures:

  • Study on Antitumor Agents : A comparative analysis highlighted that compounds with thiazole and oxadiazole rings exhibited superior cytotoxicity. The study suggested that electron-donating groups significantly enhance activity against cancer cell lines .
  • Molecular Dynamics Simulations : These simulations revealed that the compound interacts with target proteins primarily through hydrophobic contacts, indicating a mechanism that may involve disrupting protein functions critical for cancer cell survival .

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